

# enhancing the therapeutic index of "2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine"

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## Compound of Interest

Compound Name: 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Cat. No.: B1585163

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## Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

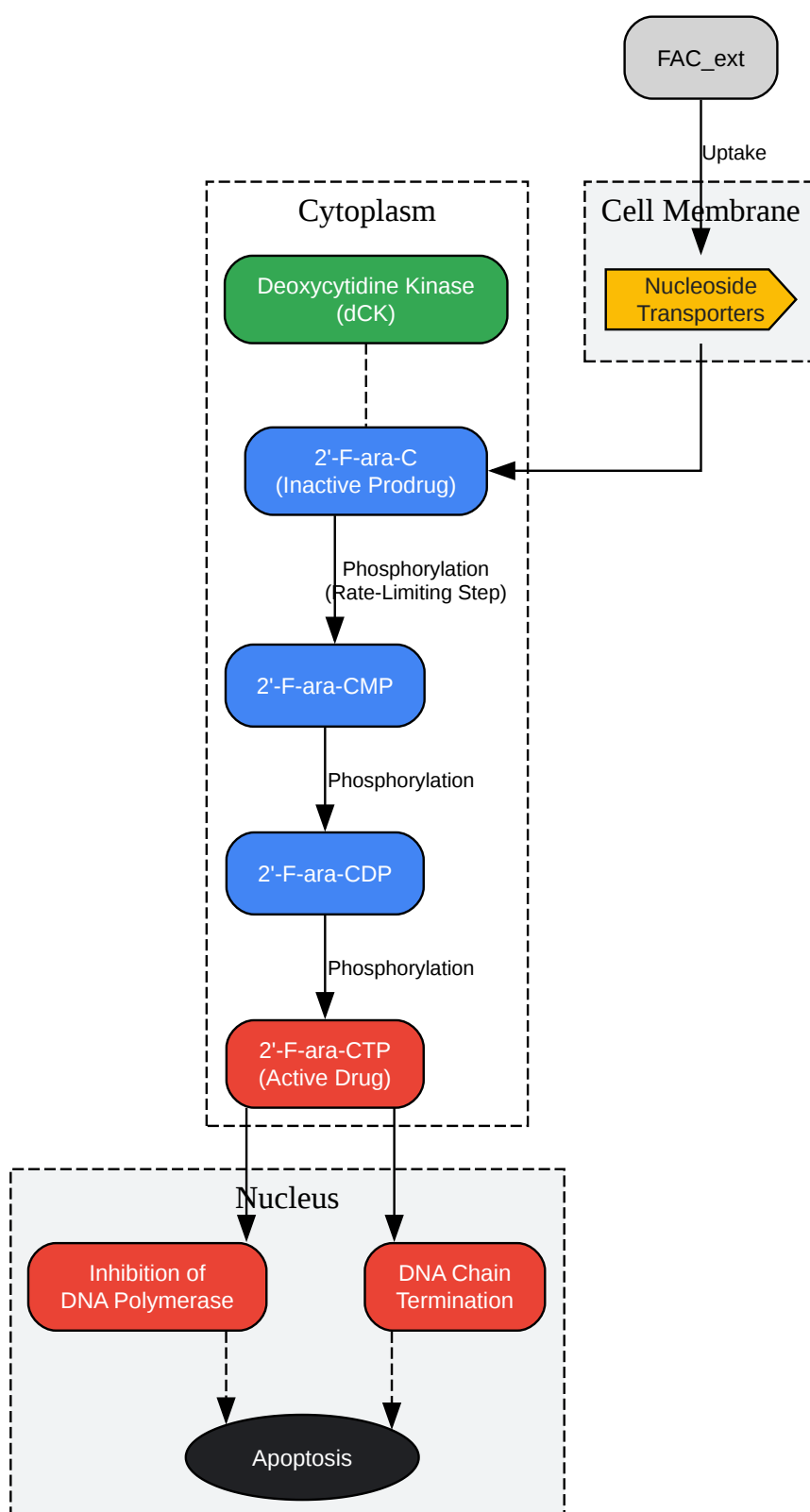
This section addresses the fundamental principles of 2'-F-ara-C pharmacology. Understanding these core concepts is essential for troubleshooting experimental failures and designing next-generation analogs and delivery systems.

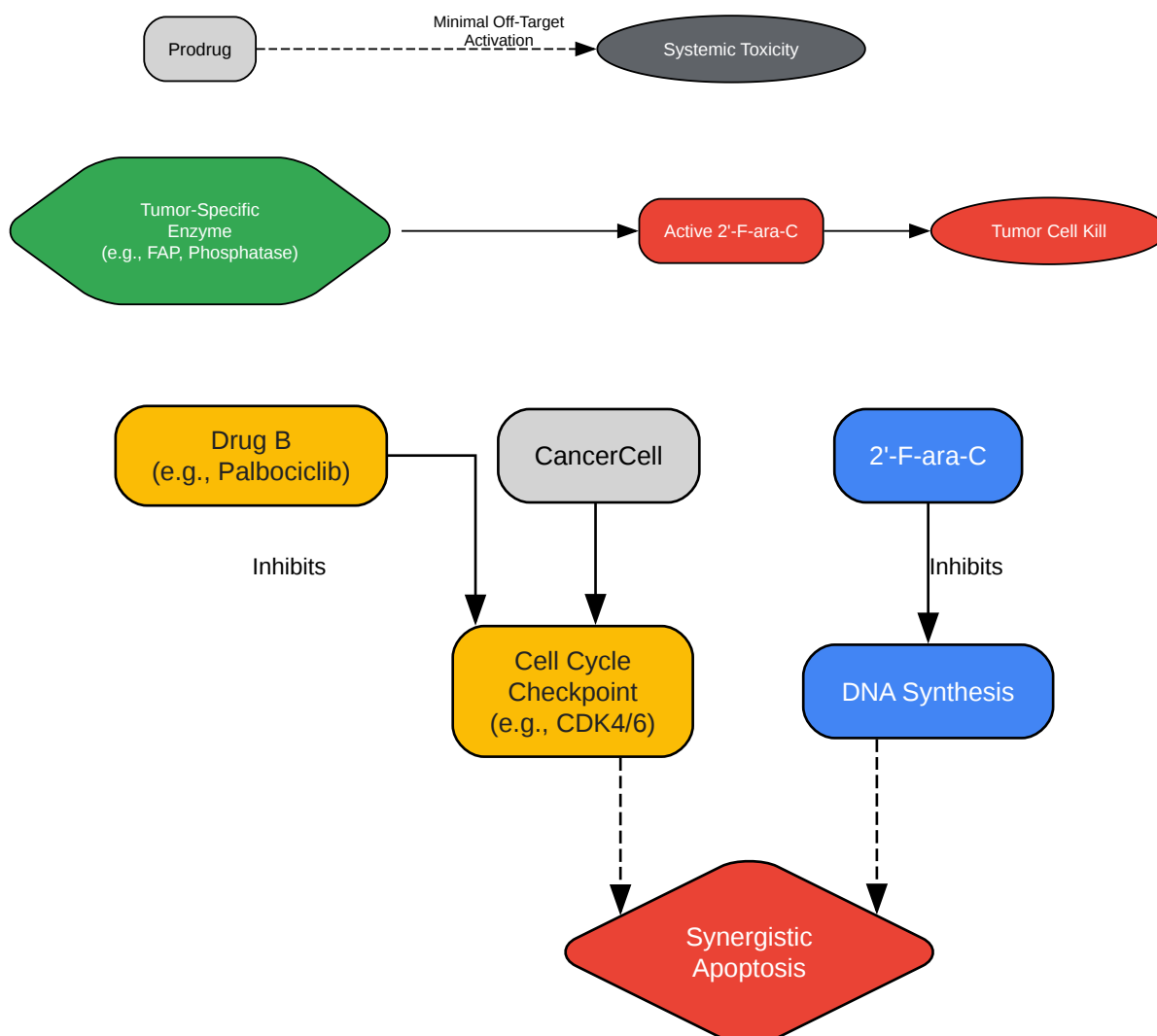
### Q1: What is 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (2'-F-ara-C) and what is its primary mechanism of action?

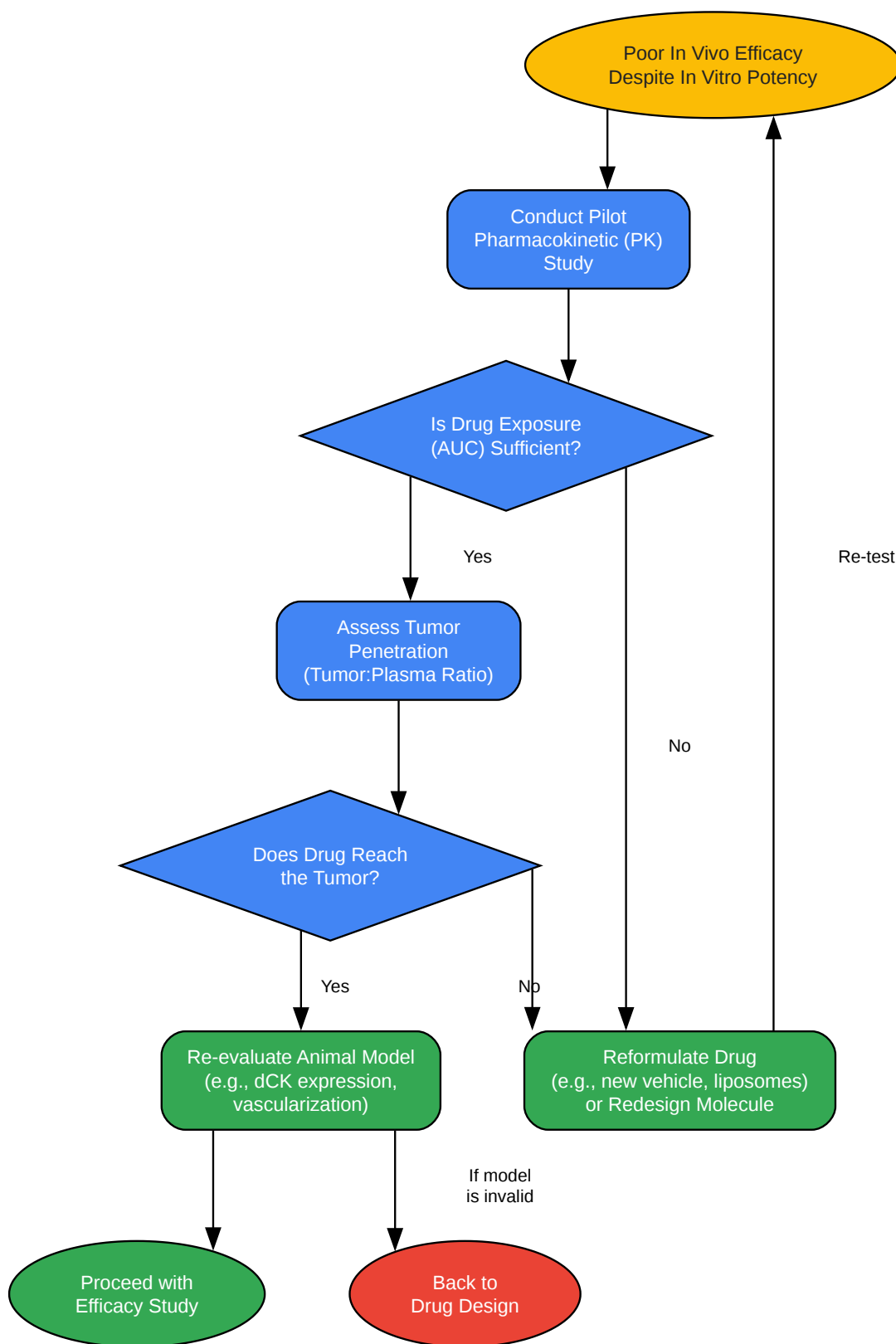
2'-F-ara-C is a synthetic analog of the natural nucleoside deoxycytidine. Its therapeutic activity stems from its ability to disrupt DNA synthesis in rapidly dividing cells, such as cancer cells.[1]  
[2] The mechanism is a multi-step intracellular process:

- **Cellular Uptake:** 2'-F-ara-C enters the cell via nucleoside transporters.
- **Enzymatic Activation:** The molecule is a prodrug that requires activation through sequential phosphorylation. The rate-limiting first step is the conversion to 2'-F-ara-C-monophosphate by the enzyme deoxycytidine kinase (dCK).[3] Subsequent kinases convert it to the active triphosphate form, 2'-F-ara-CTP.

- Inhibition of DNA Synthesis: The active 2'-F-ara-CTP competitively inhibits DNA polymerases and can be incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis (programmed cell death).[4]







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